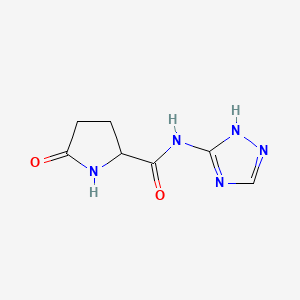
5-Oxo-N-1H-1,2,4-triazol-3-ylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring fused with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the triazole group can be introduced via a cyclization reaction involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine and triazole rings.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, while the triazole moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Similar structure but lacks the triazole group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide is unique due to the presence of both the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
24649-84-1 |
|---|---|
Fórmula molecular |
C7H9N5O2 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H9N5O2/c13-5-2-1-4(10-5)6(14)11-7-8-3-9-12-7/h3-4H,1-2H2,(H,10,13)(H2,8,9,11,12,14) |
Clave InChI |
GVDYNDLRRUIVSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
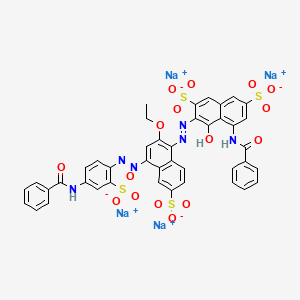
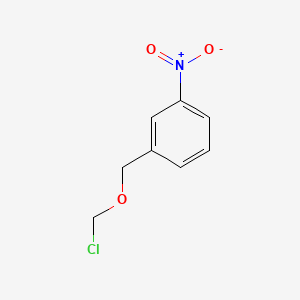

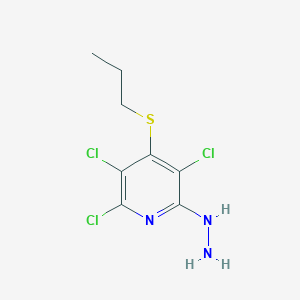
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
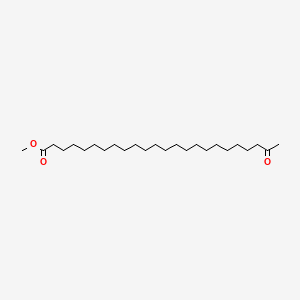
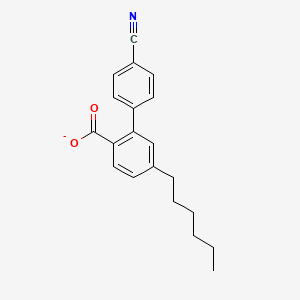
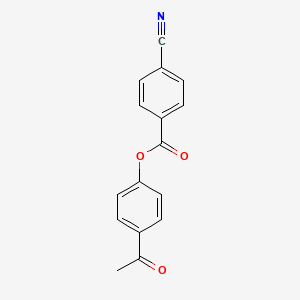
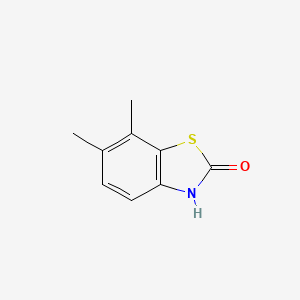
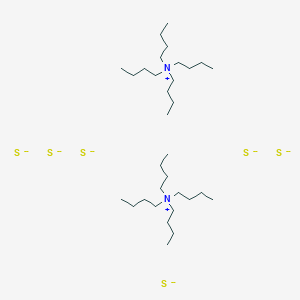
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)

![3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-](/img/structure/B13804410.png)
